molecular formula C18H21N3O5S B2552574 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034397-34-5

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2552574
CAS No.: 2034397-34-5
M. Wt: 391.44
InChI Key: JNNLIWUAMYMSJY-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a motif present in inhibitors of pharmacologically relevant targets such as Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair pathways . The integration of a pyrazine ring, a heterocycle common in antitubercular agents like pyrazinamide, further enhances its potential as a candidate for anti-infective research . The presence of the sulfonamide functional group broadens its potential applicability, as this group is a cornerstone of drugs with diverse activities, including antibacterial, anti-carbonic anhydrase, and diuretic actions . Researchers can investigate this compound as a novel chemical entity for developing potential therapeutics in areas such as oncology, where PARP inhibition is a validated strategy, and infectious diseases, given the need for new agents against targets like Mycobacterium tuberculosis . The stereochemistry of the cyclohexyl linker, specified as (1r,4r), is a critical feature for optimal three-dimensional interaction with biological targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-27(23,15-5-6-16-17(11-15)25-10-9-24-16)21-13-1-3-14(4-2-13)26-18-12-19-7-8-20-18/h5-8,11-14,21H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNLIWUAMYMSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves multi-step procedures starting from readily available precursors:

  • Formation of the pyrazin-2-yloxy cyclohexyl intermediate: : This can be achieved via nucleophilic substitution reactions using pyrazine derivatives and cyclohexanol in the presence of a base.

  • Preparation of the sulfonamide precursor: : The sulfonyl chloride derivative is prepared by sulfonation of the dihydrobenzo[d][1,4]dioxin, followed by conversion to the sulfonyl chloride.

  • Coupling reaction: : The final step involves coupling the pyrazin-2-yloxy cyclohexyl intermediate with the sulfonamide precursor under controlled conditions.

Industrial Production Methods Industrial-scale production can be optimized by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pH, solvent choice, and reaction time are finely tuned for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical transformations, including:

  • Oxidation: : The presence of the pyrazine ring makes it susceptible to oxidation, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions may target the sulfonamide group or the dihydrobenzo[d][1,4]dioxin ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with catalysts such as palladium on carbon (Pd/C).

  • Substitution: Alkyl halides, sulfonyl chlorides, bases such as sodium hydride (NaH).

Major Products Formed from These Reactions

  • N-oxide derivatives.

  • Reduced sulfonamides and dioxin derivatives.

  • Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has broad applications in scientific research:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: Serves as a ligand in binding studies to understand molecular interactions.

  • Medicine: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound's mechanism of action involves interacting with specific biological targets, including enzymes and receptors. Its sulfonamide moiety allows it to mimic natural substrates, competitively inhibiting enzymatic activities. It also targets specific pathways, such as:

  • Inhibition of bacterial enzyme systems, leading to antibacterial effects.

  • Interaction with protein kinases in cancer cells, inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzo[b][1,4]dioxine-Sulfonamide Core

  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90222-81-4): Core Structure: Lacks the cyclohexyl-pyrazine substitution. Molecular Weight: ~199.22 g/mol (estimated).
  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine (S-181) :

    • Core Structure : Retains dihydrobenzo[b][1,4]dioxine but replaces sulfonamide with a quinazoline-pyridine system.
    • Key Difference : Exhibits co-crystallization with protein targets, suggesting distinct binding mechanisms compared to sulfonamide derivatives .

Sulfonamide Derivatives with Cyclohexyl-Pyrazine Substitution

  • 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (Compound 17, ) :
    • Core Structure : Pyrazole-sulfonamide instead of dihydrobenzo[b][1,4]dioxine.
    • Molecular Weight : 302.16 g/mol.
    • Synthesis Yield : 55% via flash chromatography.
    • Key Difference : The pyrazole ring may enhance metabolic stability compared to the dihydrodioxine system .

Spiro-Annulated and Cyclooctane Derivatives

  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f, ): Core Structure: Spiro-annulated isoxazoline with dual sulfonamide groups. Melting Point: 191–193°C. Synthesis Yield: 36% (method A).

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield
Target Compound Dihydrobenzo[b][1,4]dioxine-sulfonamide (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl Not reported Not reported Not reported
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Dihydrobenzo[b][1,4]dioxine Sulfonamide ~199.22 Not reported Not reported
Compound 17 (Pyrazole-sulfonamide) Pyrazole (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl 302.16 Not reported 55%
4f (Spiro-annulated) Dihydrobenzo[b][1,4]dioxine-sulfonamide Spiro-isoxazoline Not reported 191–193 36%

Key Research Findings

  • Structural Impact on Properties :
    • The dihydrobenzo[b][1,4]dioxine core may enhance π-π stacking interactions compared to pyrazole or spiro systems.
    • Pyrazine-oxy substitutions could improve water solubility relative to halogenated or methoxy groups in analogs from .
  • Biological Relevance : While highlights dihydrobenzo[b][1,4]dioxine derivatives as antiviral agents, the target compound’s activity remains uncharacterized .

Biological Activity

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 2034317-10-5

The compound features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a sulfonamide moiety. These structural elements are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexyl Intermediate : Starting from cyclohexanone.
  • Introduction of the Pyrazin-2-yloxy Group : Via nucleophilic substitution reactions.
  • Attachment of the Sulfonamide Group : Finalizing the compound through sulfonation reactions.

Research indicates that this compound may interact with various biological targets due to its unique functional groups. Preliminary studies suggest potential modulation of enzymes and receptors involved in key physiological processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes related to metabolic pathways.
  • Antitumor Activity : Some studies suggest that it may possess antitumor properties by inducing apoptosis in cancer cell lines.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at specific concentrations.
  • Metabolic Regulation : Research indicated that it could modulate glucose metabolism by acting on alpha-glucosidase pathways.

Research Findings

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Study 1AntitumorInduced apoptosis in cancer cell lines at IC50 values ranging from 5 to 20 µM.
Study 2Enzyme InhibitionInhibited alpha-glucosidase with IC50 values indicating moderate potency.
Study 3Metabolic EffectsModulated glucose uptake in muscle cells, suggesting potential for diabetes management.

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